molecular formula C20H19NO4 B2457439 N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 879763-26-5

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2457439
CAS No.: 879763-26-5
M. Wt: 337.375
InChI Key: XSZYWWGMJAULOJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C21H19NO4 This compound is characterized by the presence of a furan ring, an ethoxyphenyl group, and a phenoxymethyl group

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-23-18-11-7-6-10-17(18)21-20(22)19-13-12-16(25-19)14-24-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZYWWGMJAULOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the furan ring with 2-ethoxyphenyl derivatives, often using coupling reactions facilitated by catalysts such as palladium or copper.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group is introduced through nucleophilic substitution reactions, where the furan ring reacts with phenoxymethyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenoxymethyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)naphtho[2,1-b]furan-2-carboxamide
  • N-(2-ethoxyphenyl)-5-(methoxymethyl)furan-2-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO4. Its unique structure includes a furan ring, an ethoxyphenyl group, and a phenoxymethyl group, which contribute to its diverse biological properties. The compound's structural attributes allow it to interact with various biological systems, potentially influencing enzymatic activities and signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of furan-2-carboxamide, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against both bacterial and fungal strains. The mechanism of action typically involves the inhibition of microbial growth through interaction with specific cellular targets such as enzymes or membrane components.

Anticancer Properties

This compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival. The compound's ability to interfere with cancer cell metabolism and promote programmed cell death positions it as a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Variations in substituents on the furan ring can significantly affect the compound's efficacy against different biological targets. For instance, modifications that enhance lipophilicity may improve cell membrane permeability, thereby increasing bioavailability and potency against pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could inhibit bacterial growth effectively at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly compared to untreated controls. Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound, suggesting its potential as an anticancer agent.

Comparative Analysis

To better understand how this compound compares to similar compounds, a table summarizing key characteristics is provided below:

Compound NameStructureBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundStructureAntimicrobial, Anticancer20 (S. aureus), 25 (E. coli)15 (Cancer Cell Line)
N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamideStructureAntimicrobial30 (S. aureus), 35 (E. coli)-
N-(3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamideStructureAnticancer-10 (Cancer Cell Line)

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